molecular formula C9H12N2O B13907307 (5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B13907307
M. Wt: 164.20 g/mol
InChI Key: OFLIZMHGJUWIHY-AADKRJSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is a chemical compound with a unique structure that includes a cyclopropyl group, a methyl group, and a nitrile group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable ketone, followed by the introduction of a nitrile group through a dehydration reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific pathway and target involved. The cyclopropyl and nitrile groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential biological activity. Its combination of a cyclopropyl group, a nitrile group, and a pyrrolidine ring sets it apart from other similar compounds.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(5S)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9?/m0/s1

InChI Key

OFLIZMHGJUWIHY-AADKRJSRSA-N

Isomeric SMILES

C[C@H]1CC(C(=O)N1)(C#N)C2CC2

Canonical SMILES

CC1CC(C(=O)N1)(C#N)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.